6-[(Pyridin-3-yl)methyl]-1H-benzimidazole
Description
Properties
CAS No. |
89634-66-2 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-(pyridin-3-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h1-5,7-9H,6H2,(H,15,16) |
InChI Key |
PDWPYSVCGQKKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole typically involves the reaction of 3-(chloromethyl)pyridine with 1H-benzo[d]imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have reported the anticancer properties of benzimidazole derivatives, including 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole. For example, compounds with similar structures have shown promising results against various cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7), with IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of the pyridine moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
This compound exhibits notable antibacterial and antifungal activities. Research indicates that benzimidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. For instance, derivatives have shown better antifungal activity than fluconazole, making them potential candidates for developing new antimicrobial agents .
Antiviral Effects
Benzimidazole derivatives have also been evaluated for antiviral properties. Some studies demonstrate that they can inhibit human cytomegalovirus and varicella-zoster virus strains. The structural modifications at specific positions on the benzimidazole ring are crucial for enhancing antiviral efficacy .
Biological Research
Mechanism of Action
The mechanism by which 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole exerts its effects often involves interaction with specific enzymes or receptors. For example, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. This inhibition can lead to reduced inflammation and pain, highlighting its potential use in treating inflammatory diseases .
Studies on Biological Pathways
Researchers utilize this compound to investigate various biological pathways and mechanisms due to its ability to modulate cellular signaling pathways. Its interaction with biological molecules provides insights into disease mechanisms and therapeutic targets .
Industrial Applications
Synthesis of Other Compounds
In addition to its medicinal applications, 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole serves as an intermediate in synthesizing other heterocyclic compounds. Its unique structure allows it to act as a building block for developing more complex molecules used in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, or coordination with metal ions, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Benzimidazole Derivatives and Their Properties
Key Comparative Insights
Substituent Effects on Bioactivity
- Pyridinyl vs. Tetrazole Groups : CV-11974’s tetrazole biphenyl and carboxylic acid substituents confer potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M) , while the pyridinylmethyl group in the target compound may favor interactions with kinases or metal ions .
- Chloro/Nitro vs. Pyridinylmethyl : Derivatives like 4k () with electron-withdrawing nitro or chloro groups at the 6-position exhibit strong antimicrobial activity (MIC = 2–16 µg/mL) due to enhanced electrophilicity . In contrast, the pyridinylmethyl group’s bulkiness may reduce membrane permeability but improve target specificity.
Physicochemical Properties
- Lipophilicity : The chloro-piperidinyl derivative () has a predicted density of 1.22 g/cm³, indicating moderate lipophilicity suitable for CNS penetration. The pyridinylmethyl group’s polarity may lower logP compared to halogenated analogs, impacting bioavailability .
- Acid-Base Properties : The pKa of the benzyl-chloropyridinyl compound () is 3.96, suggesting protonation at physiological pH, which could influence solubility and binding .
Mechanistic and Target-Specific Comparisons
- Antimicrobial Activity : Compounds like 9c () and 4k () inhibit microbial growth via dihydrofolate reductase binding. The pyridinylmethyl group’s nitrogen atoms may similarly interact with enzyme active sites but require empirical validation .
- Anticancer Potential: Derivatives in target vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). The pyridinylmethyl group’s π-system could enhance binding to hydrophobic kinase pockets .
- Hypertension Applications: CV-11974’s noncompetitive inhibition of angiotensin II-induced vasoconstriction (pD’₂ = 9.97) highlights the role of bulky substituents in receptor blockade, a feature less pronounced in the target compound .
Biological Activity
6-[(Pyridin-3-yl)methyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- IUPAC Name : 6-[(pyridin-3-yl)methyl]-1H-benzimidazole
This compound features a benzimidazole core substituted with a pyridine moiety, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Enterococcus faecalis | 8 µg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anticancer Activity
6-[(Pyridin-3-yl)methyl]-1H-benzimidazole has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapy .
The biological activity of 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may act as a topoisomerase inhibitor, disrupting DNA replication in rapidly dividing cells, which is particularly relevant in cancer treatment . Additionally, its interaction with microbial enzymes may disrupt essential cellular functions in bacteria.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antimicrobial Study : A study published in ChemRxiv evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole, against multiple pathogens. The findings indicated robust antibacterial activity with low MIC values compared to standard antibiotics .
- Anticancer Evaluation : Another research effort highlighted the anticancer potential of this compound against several tumor cell lines. The study reported significant inhibition of cell proliferation and suggested further investigation into its mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-[(Pyridin-3-yl)methyl]-1H-benzimidazole and its derivatives?
- Methodological Answer : A widely used approach involves the condensation of substituted phenylhydrazines with quinoxalinones under acidic conditions, followed by cyclization to form the benzimidazole core . For derivatives with aryl-thiazole-triazole acetamide substituents, stepwise coupling reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitutions in polar aprotic solvents (e.g., DMF) are effective . Optimization of solvent systems (e.g., ethanol for solubility) and catalysts (e.g., p-toluenesulfonic acid) is critical for yield improvement.
Q. How can researchers verify the structural integrity of synthesized derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra for proton environments and carbon connectivity, focusing on pyridinyl-methyl proton shifts (δ 4.5–5.0 ppm) and benzimidazole aromatic resonances .
- IR : Confirm the presence of C=N stretching (1600–1650 cm) and N-H vibrations (3200–3400 cm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for stereochemical assignments .
Q. What are the critical considerations in optimizing reaction conditions for benzimidazole ring formation?
- Methodological Answer :
- Temperature : Maintain 80–100°C for cyclization reactions to avoid incomplete ring closure .
- Catalyst : Employ Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HCl) to accelerate imidazole ring formation .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate products from byproducts like unreacted pyridinyl intermediates .
Advanced Research Questions
Q. How should researchers resolve contradictory spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental -NMR data with density functional theory (DFT)-calculated chemical shifts to confirm assignments .
- Crystallographic validation : For ambiguous NOESY or COSY correlations, refine crystal structures using SHELXD/SHELXE pipelines to resolve conformational ambiguities .
- High-resolution MS : Use HRMS (ESI-TOF) to confirm molecular ion peaks when elemental analysis discrepancies arise (e.g., due to hydrate formation) .
Q. What computational strategies predict the binding affinity of benzimidazole derivatives with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonding between the pyridinyl group and active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, using AMBER force fields for accurate van der Waals parameterization .
- Free-energy calculations : Apply MM-PBSA/GBSA methods to estimate binding energies, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How can multicomponent reactions (MCRs) streamline the synthesis of complex benzimidazole-containing heterocycles?
- Methodological Answer :
- Design : Combine benzimidazole precursors (e.g., 2-aminopyridines) with aldehydes and nitroalkenes in one-pot MCRs under microwave irradiation (120°C, 30 min) to form pyrido[1,2-a]benzimidazoles .
- Catalysis : Use Sc(OTf) or FeCl to enhance regioselectivity and reduce side reactions .
- Workup : Quench reactions with ice-cold water and extract products using dichloromethane to isolate high-purity compounds .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
- SAR analysis : Perform comparative molecular field analysis (CoMFA) to identify substituents (e.g., trifluoromethyl groups) that disproportionately affect activity .
- Batch testing : Synthesize and test multiple batches under controlled conditions to rule out impurity effects (e.g., sulfone byproducts) .
Analytical Method Development
Q. What advanced techniques quantify trace impurities in benzimidazole derivatives?
- Methodological Answer :
- HPLC-DAD : Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phases to separate sulfoxide impurities (retention time ~8–10 min) .
- LC-MS/MS : Employ MRM mode (e.g., m/z 531 → 345 transition) for sensitivity down to 0.1 ppm .
- Pharmacopeial compliance : Follow EP/USP guidelines for validation parameters (linearity, LOQ < 0.05%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
